molecular formula C10H17F3N2O2 B1523865 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate CAS No. 1306603-23-5

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate

Cat. No.: B1523865
CAS No.: 1306603-23-5
M. Wt: 254.25 g/mol
InChI Key: GCPHBYPWJAEBTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate (CAS 1306603-23-5) is a high-purity chemical reagent with a molecular formula of C10H17F3N2O2 and a molecular weight of 254.25 g/mol . This carbamate derivative features a pyrrolidine heterocycle connected via a propyl linker to a carbamate functional group esterified with 2,2,2-trifluoroethanol, a structural motif common in compounds investigated for their bioactive properties . The presence of the trifluoroethyl group can significantly influence the compound's electronic properties, metabolic stability, and its ability to engage in hydrogen bonding, making it a valuable scaffold in medicinal chemistry and drug discovery research . Researchers utilize this compound as a key synthetic intermediate or precursor for the development of potential enzyme inhibitors, including MAGL (monoglyceride lipase) inhibitors, which are a target in the endocannabinoid system for therapeutic applications . Its application extends to the synthesis of more complex molecules for probing biological pathways in neurological disorders, pain, and cognitive diseases . The product is offered with guaranteed purity and requires cold-chain transportation to ensure its stability and integrity . This product is intended for laboratory research purposes only and is not intended for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-pyrrolidin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)8-17-9(16)14-4-3-7-15-5-1-2-6-15/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHBYPWJAEBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Trifluoroethyl Chloroformate

One of the most reliable methods involves reacting the amine precursor, N-[3-(pyrrolidin-1-yl)propyl]amine, with 2,2,2-trifluoroethyl chloroformate under controlled conditions to form the carbamate.

  • Reaction Conditions:

    • Solvent: Typically anhydrous dichloromethane or tetrahydrofuran.
    • Base: A tertiary amine base such as triethylamine is used to scavenge HCl formed during the reaction.
    • Temperature: Low temperature (0°C to room temperature) to minimize side reactions.
    • Reaction time: Several hours under inert atmosphere.
  • Mechanism:

    • The nucleophilic amine attacks the electrophilic carbonyl carbon of trifluoroethyl chloroformate.
    • Chloride ion is displaced, forming the carbamate bond.
    • The base neutralizes the released HCl.

This method yields the desired carbamate efficiently with high purity and is scalable for industrial synthesis.

Solid-State and Purification Considerations

According to patent US12110297B2, solid-state forms and purification methods such as crystallization and drying are critical to obtaining stable, high-quality carbamate products. Proper drying techniques prevent hydrolysis and degradation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct carbamate formation N-[3-(pyrrolidin-1-yl)propyl]amine + 2,2,2-trifluoroethyl chloroformate Low temp, inert atmosphere, base (e.g., triethylamine) High yield, straightforward, scalable Requires handling of chloroformate reagent
Carbamoyl chloride intermediate N-[3-(pyrrolidin-1-yl)propyl]amine + phosgene/triphosgene, then 2,2,2-trifluoroethanol Stepwise, controlled addition, base Useful when direct reagent unavailable More steps, phosgene toxicity concerns
Solid-state purification Crystallization, drying agents Controlled drying temperatures Enhances stability and purity Requires optimization per batch

Research Findings and Process Optimizations

  • Yield Optimization: Reaction temperature and stoichiometry of reagents critically influence yield and purity. Lower temperatures reduce side reactions.
  • Base Selection: Triethylamine is commonly preferred for its efficiency in scavenging HCl without interfering with the reaction.
  • Solvent Choice: Anhydrous solvents prevent hydrolysis of reactive intermediates.
  • Scale-up Feasibility: The direct carbamate formation method has been demonstrated in patent literature as scalable to multi-kilogram batches with consistent quality.
  • Solid-State Forms: Different polymorphs of the carbamate can affect stability and bioavailability, necessitating careful control of crystallization conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2,2,2-Trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate
  • Molecular Formula : C₁₀H₁₇F₃N₂O₂
  • Molecular Weight : 254.25 g/mol
  • CAS Number : 1306603-23-5
  • Key Features : A carbamate derivative featuring a pyrrolidinylpropyl chain and a trifluoroethyl group. The pyrrolidine ring (a five-membered secondary amine) confers conformational flexibility and basicity, while the trifluoroethyl moiety enhances metabolic stability and lipophilicity, a common strategy in fluorinated pharmaceuticals .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) Pyrrolidine C₁₀H₁₇F₃N₂O₂ 254.25 Saturated amine ring, flexible backbone
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate Thiazole C₉H₁₀F₃N₂O₂S 270.25 Aromatic thiazole ring with sulfur atom
2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate Imidazole C₁₀H₁₃F₃N₄O₂ 290.23 Aromatic imidazole with two nitrogen atoms
2,2,2-Trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride Pyrazole (as hydrochloride salt) C₁₁H₁₆F₃N₅O₂·HCl 353.73 Pyrazole ring with methyl substituent; salt form enhances solubility
2,2,2-Trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate Dihydro-pyrazole C₁₀H₁₄F₃N₃O₂ 265.23 Partially saturated pyrazole backbone

Key Observations :

  • Pyrrolidine vs.
  • Trifluoroethyl Group : Present in all analogs, this group enhances metabolic stability by resisting oxidative degradation, a hallmark of fluorinated drugs .
  • Salt Forms : The pyrazole analog’s hydrochloride salt () likely improves aqueous solubility, a critical factor for bioavailability.

Biological Activity

2,2,2-Trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate (CAS No. 1306603-23-5) is a carbamate derivative with significant potential in pharmacological applications. Its unique trifluoroethyl group and pyrrolidine moiety suggest diverse biological activities, particularly in neuropharmacology and oncology. This article reviews the compound's biological activity, encompassing its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇F₃N₂O₂
  • Molecular Weight : 254.25 g/mol
  • CAS Number : 1306603-23-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated cholinesterase inhibition, which is critical for treating neurodegenerative diseases like Alzheimer's. The presence of the pyrrolidine ring enhances binding affinity to the enzyme active site.
  • Anticancer Activity : Research indicates that related piperidine derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : The compound may also exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Biological Activity Overview

The following table summarizes the biological activities associated with similar compounds and highlights potential applications for this compound.

Biological ActivityRelated CompoundsMechanism of ActionReference
Cholinesterase InhibitionN-benzylpiperidine carbamatesCompetitive inhibition of cholinesterase
Anticancer ActivityPiperidine derivativesInduction of apoptosis in cancer cells
NeuroprotectionPyrrolidine derivativesReduction of oxidative stress
Anti-inflammatoryTricyclic compoundsInhibition of pro-inflammatory cytokines

Case Study 1: Anticancer Properties

A study explored the anticancer properties of a series of piperidine derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction and disruption of cell cycle progression .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds. The results showed that these compounds could mitigate oxidative damage in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to stabilize intermediates .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions and maximize yield .
  • Workup : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%).

Q. Table 1: Example Reaction Conditions

ParameterCondition
SolventTHF or DCM
Temperature0–5°C
BaseTriethylamine
Reaction Time12–24 hours
Yield65–80% (after purification)

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with pyrrolidine protons appearing as a multiplet at δ 2.5–3.0 ppm and trifluoroethyl signals as a quartet near δ 4.3 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 297.12) and detects impurities .
  • FT-IR : Carbamate carbonyl stretching vibrations at 1680–1720 cm1^{-1} confirm functional group presence .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

  • Target selection : Focus on enzymes with known carbamate sensitivity, such as acetylcholinesterase or proteases.
  • Assay design :
    • Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to monitor enzyme activity.
    • Pre-incubate the compound with the enzyme (30 min, 37°C) before substrate addition.
    • Measure IC50_{50} values via dose-response curves (typical range: 1–50 µM) .
  • Controls : Include positive (e.g., physostigmine for cholinesterase) and negative (DMSO vehicle) controls.

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for this compound?

Contradictions often arise from variations in assay conditions or solvent effects. Methodological strategies include:

  • Standardized protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent concentrations (<1% DMSO).
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50_{50} values .
  • Meta-analysis : Compare data across multiple studies, adjusting for variables like temperature and ionic strength.

Q. Table 2: Example SAR Variables

VariableImpact on Activity
Pyrrolidine substitutionIncreased bulk reduces potency
Trifluoroethyl groupEnhances metabolic stability
Carbamate linker lengthOptimal at 3 carbons for binding

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Degradation studies : Expose the compound to UV light or microbial consortia (e.g., soil samples) and monitor degradation via LC-MS/MS .
  • Partitioning assays : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential.
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50} or EC50_{50}) .

Q. How can solubility challenges in aqueous biological assays be addressed?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without disrupting assays.
  • pH adjustment : Prepare stock solutions in slightly acidic buffers (pH 5–6) where carbamates are more stable .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in vivo .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Temperature control : Store solutions at –20°C and avoid repeated freeze-thaw cycles.
  • Protective groups : Introduce tert-butyl or benzyl groups to the pyrrolidine nitrogen during synthesis, later removed via hydrolysis .
  • Stability assays : Monitor degradation in simulated gastric fluid (SGF) and plasma using LC-MS over 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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